3-Fluoropiperidine-3-carboxylic acid
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Overview
Description
3-Fluoropiperidine-3-carboxylic acid is a compound with the molecular formula C6H11ClFNO2 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of chiral piperidines, including fluoropiperidines, can be achieved from simple pyridinium salts via a rhodium-catalysed reductive transamination reaction . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis .Molecular Structure Analysis
The molecular structure of 3-Fluoropiperidine-3-carboxylic acid includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The IUPAC name of the compound is 3-fluoropiperidine-3-carboxylic acid .Chemical Reactions Analysis
The key to the synthesis reaction of chiral piperidines and fluoropiperidines is the introduction of a chiral primary amine under reducing conditions . In the presence of water, this undergoes transamination with the pyridinium nitrogen moiety while inducing chirality on the ring .Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoropiperidine-3-carboxylic acid is 183.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Imaging Agent Development
- A derivative, 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL), has been synthesized and evaluated as a potential imaging agent for the prostate-specific membrane antigen (PSMA) in prostate cancer. This compound demonstrated high specificity and uptake in PSMA+ prostate tumor xenografts in mouse models, suggesting its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011).
Metabolic Pathway Investigation
- Syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogs were prepared to evaluate the contributions of C-3 substitution and configuration on the uptake of these radiolabeled amino acids in a rodent model of brain tumors. Both analogs showed high uptake in tumor tissue, indicating their potential for imaging brain tumors (Martarello et al., 2002).
Biochemical Process Elucidation
- The study of T-3262, a new pyridone carboxylic acid, revealed its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting its potential for therapeutic applications. This research provides insight into the biochemical interactions and efficacy of carboxylic acid derivatives in antimicrobial treatments (Takahata et al., 1988).
Future Directions
Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new applications of 3-Fluoropiperidine-3-carboxylic acid and its derivatives.
properties
IUPAC Name |
3-fluoropiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRIZKXXISPRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665663 |
Source
|
Record name | 3-Fluoropiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine-3-carboxylic acid | |
CAS RN |
147727-13-7 |
Source
|
Record name | 3-Fluoropiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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